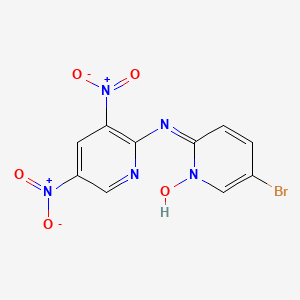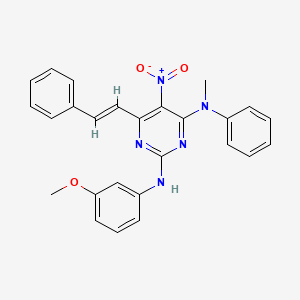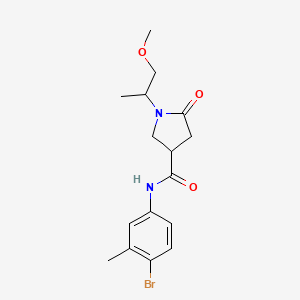![molecular formula C21H32N2O2S B5345439 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5345439.png)
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase inhibitors, which are designed to target the B-cell receptor signaling pathway.
作用機序
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol targets Bruton's tyrosine kinase, which is a key regulator of B-cell receptor signaling. By inhibiting this pathway, this compound blocks the activation of downstream signaling molecules, such as AKT and ERK, which are essential for cancer cell survival and proliferation. In addition, this compound induces apoptosis, or programmed cell death, in cancer cells. These mechanisms of action make this compound a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have selective activity against cancer cells, with minimal toxicity to normal cells. It has also been shown to penetrate the blood-brain barrier, which is important for the treatment of central nervous system malignancies. In preclinical models, this compound has been shown to inhibit tumor growth and metastasis, reduce tumor burden, and prolong survival. These effects are mediated through the inhibition of B-cell receptor signaling and the induction of apoptosis.
実験室実験の利点と制限
One advantage of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol is its specificity for Bruton's tyrosine kinase, which reduces off-target effects and toxicity. However, the low yield of the synthesis method and the limited availability of the compound can be a limitation for lab experiments. In addition, the complexity of the synthesis method and the need for specialized expertise can make it difficult for researchers to obtain and use this compound in their experiments.
将来の方向性
For the research of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the optimization of the synthesis method to increase yield and availability. In addition, the combination of this compound with other anti-cancer agents, such as immunotherapy and targeted therapy, is an area of active investigation. Finally, the development of this compound analogs with improved pharmacokinetic properties and potency is also an important direction for future research.
Conclusion:
In conclusion, this compound is a promising therapeutic agent for the treatment of cancer. Its selective activity against cancer cells, specificity for Bruton's tyrosine kinase, and ability to penetrate the blood-brain barrier make it an attractive candidate for further development. However, the limited availability of the compound and the complexity of the synthesis method can be a challenge for researchers. Future research directions include the optimization of the synthesis method, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers that can predict response to treatment.
合成法
The synthesis of 2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol involves several steps, including the preparation of the thiomorpholine intermediate, the coupling of the piperidine moiety, and the final reduction of the ketone group. The process is complex and requires expertise in organic chemistry. The yield of the final product is relatively low, which limits its availability for research purposes.
科学的研究の応用
2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells by blocking the B-cell receptor signaling pathway. In addition, this compound has demonstrated synergistic effects when combined with other anti-cancer agents, such as chemotherapy and immunotherapy. These findings have led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound in human patients.
特性
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c1-21(2,25)10-7-17-3-5-18(6-4-17)20(24)23-11-8-19(9-12-23)22-13-15-26-16-14-22/h3-6,19,25H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCFSPNNLAZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-{4-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5345361.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5345371.png)
![5-nitro-6-[2-(3-phenoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5345384.png)


![methyl N-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-L-alaninate](/img/structure/B5345407.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345426.png)
![N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5345447.png)
![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)
![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![(4aS*,8aR*)-1-propyl-6-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345476.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)